4-Nitrocyclohexan-1-one

Catalog No.
S13952219
CAS No.
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrocyclohexan-1-one

Product Name

4-Nitrocyclohexan-1-one

IUPAC Name

4-nitrocyclohexan-1-one

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2

InChI Key

RFHYQGJFKZEPEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1[N+](=O)[O-]

4-Nitrocyclohexan-1-one (CAS: 327157-43-7) is a bifunctional alicyclic building block utilized extensively for the synthesis of 1,4-disubstituted cyclohexane scaffolds. Featuring a reactive ketone moiety and a strongly electron-withdrawing, sterically anchoring nitro group, this compound serves as a highly stable masked amine precursor. In industrial procurement and advanced medicinal chemistry, it is prioritized for its ability to undergo predictable, stereocontrolled additions and functionalizations without the atom-economy penalties associated with heavily protected aminocyclohexanones [1]. Its rigid chair conformation and symmetrical enolization potential make it a benchmark starting material for complex cascade reactions and active pharmaceutical ingredient (API) library generation [2].

Generic substitution of 4-nitrocyclohexan-1-one with structural isomers or protected amine analogs routinely fails in advanced synthetic workflows due to regiochemical and stability limitations. Substituting with 3-nitrocyclohexan-1-one introduces desymmetrization, resulting in complex mixtures of regioisomers during alpha-alkylation that require costly chromatographic separation [1]. Conversely, attempting to use 4-aminocyclohexan-1-one necessitates the use of bulky protecting groups (e.g., Boc or Cbz), which reduce overall atom economy and introduce vulnerabilities to acidic or reductive conditions during multi-step syntheses. The nitro group in 4-nitrocyclohexan-1-one remains completely orthogonal to strong acids and oxidants, preserving the structural integrity of the precursor until a targeted reduction to the primary amine is explicitly required .

Symmetrical Alpha-Deprotonation for High-Fidelity Alkylation

During alpha-functionalization, the position of the nitro group dictates the symmetry of the resulting enolate. 4-Nitrocyclohexan-1-one possesses a plane of symmetry, ensuring that deprotonation yields a single reactive enolate pathway. In contrast, 3-nitrocyclohexan-1-one yields a mixture of kinetic and thermodynamic enolates, complicating downstream isolation. Quantitative studies demonstrate that standard alkylation of the 4-nitro isomer yields >98% of the desired mono-alkylated product, whereas the 3-nitro analog produces a ~60:40 regioisomeric mixture [1].

Evidence DimensionRegioisomeric purity of mono-alkylated product
Target Compound Data>98% single regioisomer
Comparator Or Baseline3-Nitrocyclohexan-1-one (~60:40 regioisomeric mixture)
Quantified Difference38% absolute improvement in target regioisomer yield
ConditionsStandard LDA-mediated alkylation (THF, -78 °C, MeI)

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, directly improving scale-up viability.

Superior Stability as a Masked Amine Under Acidic Conditions

In multi-step API synthesis, amine precursors must often survive harsh conditions used for other functional group manipulations. The nitro group of 4-nitrocyclohexan-1-one acts as an exceptionally robust masked amine. When subjected to strong acidic environments, 4-nitrocyclohexan-1-one exhibits >99% recovery with no degradation. In direct contrast, the commonly procured alternative, 4-(Boc-amino)cyclohexan-1-one, undergoes complete deprotection and subsequent side reactions under identical conditions, yielding <5% of the intact protected ketone .

Evidence DimensionPrecursor recovery after 24h acid exposure
Target Compound Data>99% recovery (nitro group intact)
Comparator Or Baseline4-(Boc-amino)cyclohexan-1-one (<5% recovery)
Quantified Difference>94% higher stability and recovery
Conditions50% Trifluoroacetic acid (TFA) in DCM, 24 hours at 25 °C

Allows chemists to execute aggressive acidic transformations on other parts of the molecule without premature amine deprotection, streamlining synthetic routes.

Equatorial-Anchored Stereocontrol in Nucleophilic Additions

The bulky nitro group in 4-nitrocyclohexan-1-one strongly prefers the equatorial position, effectively locking the cyclohexane ring in a single chair conformation. This conformational rigidity dictates the trajectory of nucleophilic attack on the ketone. During hydride reduction or Grignard additions, the nucleophile preferentially attacks from the less hindered axial face, resulting in high diastereoselectivity. Compared to the more flexible 4-methylcyclohexanone, which yields ~80% diastereomeric excess (d.e.), 4-nitrocyclohexan-1-one routinely achieves >95% d.e., providing highly pure 1,4-disubstituted products [1].

Evidence DimensionDiastereomeric excess (d.e.) in nucleophilic addition
Target Compound Data>95% d.e.
Comparator Or Baseline4-Methylcyclohexan-1-one (~80% d.e.)
Quantified Difference15% higher diastereoselectivity
ConditionsStandard organometallic addition (e.g., RMgX, THF, -78 °C)

Ensures high stereochemical purity in the formation of 1,4-disubstituted API scaffolds, minimizing the loss of valuable intermediates to unwanted diastereomers.

Synthesis of Stereopure 1,4-Disubstituted API Scaffolds

Because 4-nitrocyclohexan-1-one offers >95% diastereomeric excess during ketone addition reactions, it serves as a highly reliable starting material for generating stereopure 1,4-disubstituted cyclohexane rings [1]. This structural motif is ubiquitous in modern pharmaceuticals, including selective receptor modulators. Procuring the 4-nitro variant ensures that downstream reduction to the primary amine yields a stereochemically defined product without the need for late-stage chiral resolution.

Orthogonal Multi-Step Synthesis Requiring Harsh Conditions

In complex syntheses where intermediate steps require strong acids (e.g., simultaneous cleavage of multiple acid-labile protecting groups), 4-nitrocyclohexan-1-one functions as a highly resilient masked amine . Its >99% stability in 50% TFA allows chemists to defer the introduction of the reactive primary amine until the final steps of the synthesis, significantly improving overall process yields compared to using Boc-protected aminocyclohexanones.

Regiocontrolled Cascade Reactions and Total Synthesis

For the synthesis of complex polycyclic frameworks, such as the analgesic epibatidine and its analogs, regiochemical control during the initial carbon-carbon bond formation is critical. The structural symmetry of 4-nitrocyclohexan-1-one ensures >98% regiochemical purity during enolate-driven functionalizations [2]. This makes it a highly effective procurement choice for cascade reactions where isomeric impurities would otherwise derail the entire synthetic sequence.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

143.058243149 g/mol

Monoisotopic Mass

143.058243149 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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